
5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde is a chemical compound characterized by the presence of a furan ring and a pentafluorophenyl group. This compound is notable for its unique structural features, which include the highly electronegative fluorine atoms attached to the phenyl ring. These features impart distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with furan derivatives under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the pentafluorobenzaldehyde reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid.
Reduction: Formation of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde involves its interaction with various molecular targets and pathways. The presence of the highly electronegative fluorine atoms influences the compound’s reactivity and binding affinity. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting enzyme activity and signaling pathways. The compound’s unique structure also allows it to participate in specific chemical reactions, making it a valuable tool in mechanistic studies .
類似化合物との比較
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Shares the pentafluorophenyl group but lacks the furan ring, resulting in different reactivity and applications.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of an aldehyde, leading to distinct chemical properties and uses.
O-(2,3,4,5,6-Pentafluorophenyl)methylhydroxylamine hydrochloride: Used in the determination of carbonyl-containing compounds, highlighting its analytical applications.
Uniqueness
5-(2,3,4,5,6-Pentafluorophenyl)-2-furaldehyde is unique due to the combination of the furan ring and the pentafluorophenyl group. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and its applications in multiple scientific domains underscore its significance.
特性
分子式 |
C11H3F5O2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC名 |
5-(2,3,4,5,6-pentafluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H3F5O2/c12-7-6(5-2-1-4(3-17)18-5)8(13)10(15)11(16)9(7)14/h1-3H |
InChIキー |
VCONGEDRIOTWDW-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


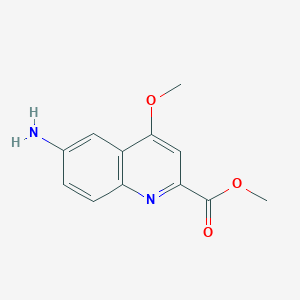
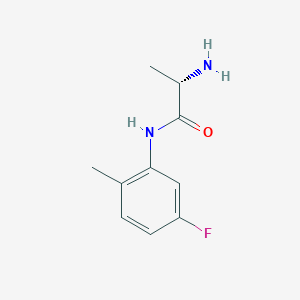

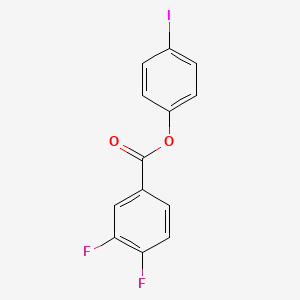
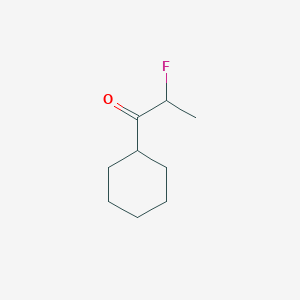
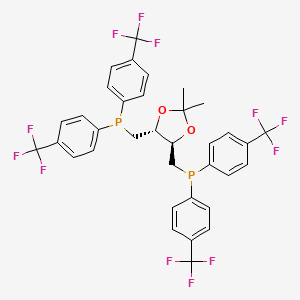
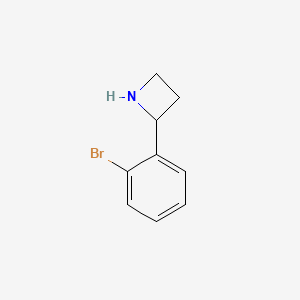




![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)

